molecular formula C8H8F9I B3044009 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane CAS No. 99324-98-8

8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane

Cat. No. B3044009
Key on ui cas rn: 99324-98-8
M. Wt: 402.04 g/mol
InChI Key: HUMXDBZLFGYHCC-UHFFFAOYSA-N
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Patent
US06552069B1

Procedure details

Sodium iodide (10.32 g, 68.88 mmol) was added to a solution of 1-methanesulfonyloxy-5,5,6,6,7,7,8,8,8-nonafluorooctane (8.5 g, 22.96 mmol) in acetone (300 ml), followed by heating under reflux for 12 hours. After the reaction was completed, water was added to the reaction mixture, which was then extracted twice with ethyl acetate. The combined organic layers were washed with 1% aqueous sodium thiosulfate and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 1-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctane (8.6 g, Yield 93%).
Quantity
10.32 g
Type
reactant
Reaction Step One
Name
1-methanesulfonyloxy-5,5,6,6,7,7,8,8,8-nonafluorooctane
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].CS(O[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([F:24])([F:23])[C:13]([F:22])([F:21])[C:14]([F:20])([F:19])[C:15]([F:18])([F:17])[F:16])(=O)=O.O>CC(C)=O>[I:1][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([F:24])([F:23])[C:13]([F:22])([F:21])[C:14]([F:20])([F:19])[C:15]([F:18])([F:17])[F:16] |f:0.1|

Inputs

Step One
Name
Quantity
10.32 g
Type
reactant
Smiles
[I-].[Na+]
Name
1-methanesulfonyloxy-5,5,6,6,7,7,8,8,8-nonafluorooctane
Quantity
8.5 g
Type
reactant
Smiles
CS(=O)(=O)OCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 1% aqueous sodium thiosulfate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
ICCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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